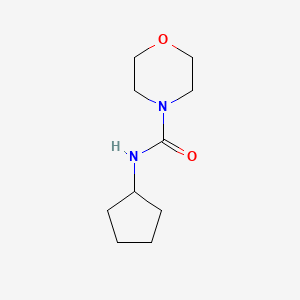

N-cyclopentylmorpholine-4-carboxamide

Description

Contextualization of the Carboxamide Functional Group in Drug Discovery

The carboxamide group, characterized by a carbonyl group bonded to a nitrogen atom, is a ubiquitous and privileged scaffold in drug discovery. nih.govresearchgate.net Its prevalence is attributed to a combination of chemical stability and versatile binding capabilities. The amide bond is relatively resistant to hydrolysis, providing metabolic stability to drug molecules. nih.gov Furthermore, the carboxamide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling strong and specific interactions with biological targets like proteins and enzymes. jocpr.comwisdomlib.org This dual functionality makes it a key pharmacophore in a vast array of therapeutic agents. jocpr.comnih.gov

Significance of the Morpholine (B109124) Heterocycle in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. It is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to confer advantageous physicochemical and pharmacokinetic properties. nih.govsci-hub.se

Furthermore, the incorporation of a morpholine ring can enhance metabolic stability. thieme-connect.comresearchgate.net It can serve as a bioisosteric replacement for other cyclic amines like piperazine (B1678402) or piperidine, often leading to improved metabolic outcomes. thieme-connect.comresearchgate.net The morpholine ring can participate in various molecular interactions; the oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. acs.orgnih.gov This versatility has led to its inclusion in numerous FDA-approved drugs across a wide range of therapeutic areas, from anticancer agents to treatments for central nervous system disorders. thieme-connect.comacs.org

Role of the Cyclopentyl Moiety in Structure-Activity Considerations

The inclusion of cycloalkyl groups, such as the cyclopentyl moiety, is a common strategy in drug design to modulate a compound's structure-activity relationship (SAR). mans.edu.eg SAR studies aim to understand how changes in a molecule's structure affect its biological activity. drugdesign.orgnih.gov The cyclopentyl group, as a small, conformationally restricted aliphatic ring, can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.

A primary role of the cyclopentyl group is to engage in hydrophobic interactions within the binding pockets of target proteins. scribd.comnih.gov These interactions are a major driving force for protein stability and ligand binding. nih.govyoutube.com By filling a hydrophobic pocket, the cyclopentyl group can increase the binding affinity of the molecule for its target, leading to enhanced potency. scribd.com The specific size and shape of the cycloalkyl ring are often critical; studies have shown that varying the ring size from cyclopropyl (B3062369) to cycloheptyl can dramatically alter biological activity, demonstrating the importance of a precise fit within the target's binding site. nih.gov

Additionally, incorporating a cyclopentyl ring can introduce a degree of conformational rigidity. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus improving affinity. This restriction of flexibility can also enhance selectivity by disfavoring binding to off-target proteins that may require a different ligand conformation.

Current State of Research and Underexplored Facets of N-Cyclopentylmorpholine-4-carboxamide

Despite the well-established importance of its constituent parts, this compound itself remains a largely underexplored chemical entity in published scientific literature. A comprehensive search of academic and patent databases does not reveal significant research focused specifically on the synthesis or biological evaluation of this particular compound.

However, the existence of structurally related molecules in chemical vendor libraries, such as the similar N-cycloheptylmorpholine-4-carboxamide, suggests that this class of compounds is synthetically accessible. chemdiv.com Research on related scaffolds, such as quinoline-4-carboxamides bearing morpholine substituents, demonstrates active investigation into molecules combining these key groups for various therapeutic targets, including antimalarial drug discovery. nih.govacs.org Moreover, general synthetic methods for creating N-substituted morpholine derivatives and various carboxamides are well-established, indicating no significant barriers to the future synthesis and study of this compound. nih.govnih.govgoogle.com

The current lack of specific data presents a clear opportunity for novel research. The combination of the privileged morpholine heterocycle, the stable and versatile carboxamide linker, and the SAR-modulating cyclopentyl group creates a scaffold with high potential for biological activity. Future investigations could explore its utility as a core structure for library synthesis in screening campaigns against various disease targets, such as kinases, proteases, or G-protein coupled receptors, where these individual moieties have proven effective. The primary underexplored facet of this compound is, therefore, its entire biological activity profile and its potential as a foundational lead structure in drug discovery programs.

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(11-9-3-1-2-4-9)12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMMRTVSBLCLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of N Cyclopentylmorpholine 4 Carboxamide and Its Analogues

Retrosynthetic Analysis of N-Cyclopentylmorpholine-4-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic route. airitilibrary.comnumberanalytics.com For this compound, the most logical and common disconnection is at the amide bond (a C-N bond), as this bond is reliably formed through numerous well-established reactions. amazonaws.com

This primary disconnection breaks the target molecule into two key synthons:

A Morpholine-4-carbonyl cation synthon (A): An electrophilic component representing the morpholine (B109124) ring and the adjacent carbonyl group.

A Cyclopentylaminyl anion synthon (B): A nucleophilic component representing the cyclopentylamino group.

These synthons correspond to practical synthetic equivalents. The morpholine-4-carbonyl synthon (A) is most commonly realized as morpholine-4-carbonyl chloride , a stable and reactive acylating agent. The cyclopentylaminyl synthon (B) directly corresponds to the commercially available starting material, cyclopentylamine (B150401) .

A secondary retrosynthetic analysis can be applied to the morpholine ring itself. Disconnecting the C-O and C-N bonds within the heterocyclic ring leads back to acyclic precursors such as N-substituted diethanolamine (B148213), which in turn can be derived from simpler building blocks like ethanolamine (B43304) and ethylene (B1197577) oxide.

Classical Synthetic Approaches to Carboxamide Formation

The formation of the carboxamide linkage is the central step in synthesizing this compound from its precursors. This transformation, a cornerstone of organic and medicinal chemistry, can be achieved through various amidation and coupling strategies. researchgate.net

Amidation Reactions and Peptide Coupling Strategies

The most direct synthesis involves the acylation of cyclopentylamine with a reactive derivative of the morpholine-4-carbonyl moiety. The reaction between morpholine-4-carbonyl chloride and cyclopentylamine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, is a highly efficient method.

The principles of peptide synthesis, which involve the formation of amide bonds between amino acids, are highly relevant. bachem.com These methods rely on the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. iris-biotech.de While "morpholine-4-carboxylic acid" is not a typical starting material, the coupling reagents used in peptide chemistry provide a framework for understanding and optimizing amide bond formation. These reagents are designed to facilitate coupling with high efficiency and minimal side reactions. bachem.comuniurb.it

Alternative Coupling Reagents and Conditions

A vast array of coupling reagents has been developed to mediate amide bond formation under mild conditions, each with specific advantages concerning reactivity, byproduct removal, and suppression of side reactions. bachem.comiris-biotech.depeptide.com These are particularly useful in syntheses where the starting materials are complex or sensitive.

Key classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. iris-biotech.depeptide.com They activate carboxylic acids to form a reactive O-acylisourea intermediate. To enhance reactivity and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure are often included. bachem.comnih.gov

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generate highly reactive OBt active esters. bachem.com They are known for their high coupling efficiency.

Aminium/Uronium Salts: This popular class includes HBTU, TBTU, and HATU. bachem.compeptide.com These reagents were initially thought to have a uronium structure but exist as aminium salts. uniurb.it They are highly efficient and rapid, with HATU being particularly effective for challenging couplings due to the anchimeric assistance provided by its pyridine (B92270) nitrogen. COMU, an Oxyma-based reagent, is a safer and highly effective alternative to the potentially explosive HOBt/HOAt-based reagents. bachem.com

| Reagent Class | Acronym | Full Name | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide | Effective for solution-phase; byproduct (DCU) is a precipitate. peptide.com |

| Carbodiimide | EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble reagent and byproduct; ideal for aqueous extractions. bachem.com |

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling rates; suitable for standard reactions. bachem.com |

| Aminium/Uronium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Popular for solid-phase synthesis; water-soluble byproducts. bachem.com |

| Aminium/Uronium Salt | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very fast and efficient with low racemization; suitable for hindered couplings. peptide.com |

| Aminium/Uronium Salt | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Safer, non-explosive alternative to HATU with comparable reactivity. bachem.com |

Synthesis of the Morpholine Core Structure

The morpholine heterocycle is a prevalent structural motif in biologically active compounds and can be synthesized through several reliable routes. researchgate.nete3s-conferences.orgresearchgate.net The most common starting points are acyclic precursors that already contain the requisite nitrogen and oxygen atoms in a 1,4-relationship or can be elaborated to achieve it.

Routes from Vicinal Amino Alcohols and Their Derivatives

The synthesis of morpholines from 1,2-amino alcohols and their derivatives is a foundational approach. researchgate.netresearchgate.net

Dehydration of Diethanolamines: The most direct method is the acid-catalyzed dehydration of an N-substituted diethanolamine. Heating the substrate in the presence of strong acids like concentrated sulfuric acid or polyphosphoric acid induces intramolecular cyclization to yield the corresponding N-substituted morpholine. researchgate.net

Annulation of Amino Alcohols: A common two-step approach involves reacting a 1,2-amino alcohol with an agent like chloroacetyl chloride to form an amide, which then undergoes intramolecular cyclization to a morpholinone intermediate. Subsequent reduction of the amide carbonyl with reagents like borane (B79455) or lithium aluminum hydride affords the morpholine ring. chemrxiv.org

Reaction with Ethylene Sulfate (B86663): A more recent, greener approach utilizes the reaction of 1,2-amino alcohols with ethylene sulfate. This method allows for the selective mono-N-alkylation of the amino alcohol, which can then be cyclized to the morpholine product, often in a one- or two-step process. organic-chemistry.orgchemrxiv.org

Synthesis via Oxiranes and Aziridines

Three-membered rings like oxiranes (epoxides) and aziridines serve as versatile electrophilic precursors for building the morpholine core through ring-opening and subsequent cyclization reactions. researchgate.nete3s-conferences.org

From Oxiranes: The reaction of an N-substituted ethanolamine with an oxirane provides a straightforward route to the diethanolamine backbone, which can then be cyclized as described above. nih.gov Alternatively, a palladium-catalyzed reaction of vinyloxiranes with amino alcohols, followed by an iron-catalyzed cyclization, can produce substituted morpholines with good diastereoselectivity. organic-chemistry.org

From Aziridines: The nucleophilic ring-opening of an activated aziridine (B145994) by a molecule containing a hydroxyl group (e.g., an ethanolamine derivative) can be followed by intramolecular cyclization to form the morpholine ring. researchgate.net Gold-catalyzed tandem reactions, where an aziridine is opened by a propargyl alcohol followed by cycloisomerization, have also been developed as a convenient method for constructing unsaturated morpholine derivatives that can be subsequently reduced. rsc.org Furthermore, a one-pot strategy involving the tandem ring-opening of both an aziridine and an epoxide can be employed to build chiral disubstituted morpholines. rsc.org

Specific Approaches for N-Substituted Morpholines

The synthesis of N-substituted morpholines is a cornerstone in the production of a wide array of chemical compounds. e3s-conferences.org Methodologies for achieving N-substitution are diverse, ranging from classical alkylation to modern catalytic processes. A common approach involves the reaction of morpholine with a halogenated hydrocarbon in the presence of a basifier and an alkali metal halide catalyst. google.com This method is noted for its mild reaction conditions and operational simplicity. google.com

Another significant strategy is the reductive alkylation of morpholine with alcohols, which is considered an atom-economical and environmentally favorable method. researchgate.net This process typically involves the dehydrogenation of an alcohol to its corresponding carbonyl intermediate, which then reacts with the morpholine. For instance, the N-alkylation of morpholine with various alcohols has been successfully carried out in a gas-solid phase within a fixed-bed reactor using a CuO–NiO/γ–Al2O3 catalyst. researchgate.netresearchgate.net

More recent innovations provide efficient protocols for morpholine synthesis from 1,2-amino alcohols. A one or two-step, redox-neutral protocol utilizing inexpensive reagents like ethylene sulfate and potassium tert-butoxide (tBuOK) has been reported for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgnih.govorganic-chemistry.org This method is highlighted by its ability to achieve selective monoalkylation of primary amines. chemrxiv.orgnih.gov Palladium-catalyzed reactions, such as the carboamination of O-allyl ethanolamines, also offer a sophisticated route to constructing substituted morpholine rings, including cis-3,5-disubstituted derivatives from enantiomerically pure amino alcohols. nih.gov

Strategies for Incorporating the Cyclopentyl Moiety

The introduction of the cyclopentyl group onto the morpholine-4-carboxamide (B177924) scaffold can be accomplished through several synthetic routes, primarily involving either direct alkylation or the use of a cyclopentylamine precursor.

Direct N-Alkylation Strategies

Direct N-alkylation involves attaching the cyclopentyl group to the nitrogen of a pre-formed morpholine ring. This can be achieved through the reaction of morpholine with a cyclopentyl halide. This classic approach, while straightforward, can be limited by the availability of the alkyl halide and the potential for waste salt generation. researchgate.net

A more atom-economical alternative is the reductive amination using cyclopentanol. The N-alkylation of morpholines with alcohols, including secondary alcohols like cyclopentanol, can be performed using heterogeneous catalysts, although secondary alcohols may exhibit lower reactivity and product selectivity compared to primary alcohols. researchgate.net

Cyclopentylamine Precursor Synthesis

An alternative and widely used strategy involves the synthesis of cyclopentylamine as a key intermediate. biosynth.commicrochem.fr This precursor can then be reacted with a suitable morpholine-based acylating agent, such as morpholine-4-carbonyl chloride, to form the final carboxamide product. There are several established industrial and laboratory-scale methods for the production of cyclopentylamine. guidechem.com

One of the most common methods is the catalytic ammonolysis or reductive amination of cyclopentanone (B42830). microchem.frguidechem.comchemicalbook.com This process involves reacting cyclopentanone with ammonia (B1221849) in the presence of hydrogen and a metal catalyst, such as nickel or a mixed Cu-Co-Ni/AlO₃ catalyst, often under high pressure and temperature. microchem.frguidechem.comchemicalbook.com Other reported routes include the catalytic amination of 1,3-cyclopentadiene and the reaction of cyclopentanone with hydroxylamine (B1172632) followed by reduction. guidechem.com

| Starting Material | Key Reagents | General Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Cyclopentanone | Ammonia, H₂, Ni catalyst | 150–200°C, 20 MPa | 55.6% (batch process) | microchem.frguidechem.com |

| Cyclopentanone | Ammonia, H₂, Cu-Co-Ni/AlO₃ catalyst | 240°C, 0.9 MPa | 89.7% | guidechem.com |

| 1,3-Cyclopentadiene | NOCl, then PtO₂, H₂ | Two steps, high pressure | ~39% (overall) | guidechem.com |

| N-cyclopentyl-formamide | Cesium carbonate, Methanol | 60°C, 8 hours | Not specified | chemicalbook.com |

Novel Synthetic Pathways and Sustainable Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of novel, efficient, and environmentally benign methodologies. This is particularly relevant for the synthesis of carboxamides like this compound.

Catalytic Methods in Carboxamide Synthesis

The formation of the amide bond is a fundamental transformation in organic chemistry. jocpr.comjocpr.com Traditional methods often rely on stoichiometric coupling reagents, which generate significant waste. Catalytic direct amidation, which joins a carboxylic acid and an amine, represents a more sustainable alternative. mdpi.com

A variety of catalytic systems have been developed for this purpose. Common approaches utilize coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.comjocpr.com Boron-based catalysts, including various boronic acids, have emerged as an efficient class of catalysts that promote amidation under mild conditions, showing good tolerance for sensitive functional groups. mdpi.com More recently, other metal-based catalysts have been explored. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used in minute quantities to catalyze the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions. mdpi.comnih.gov Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a non-nucleophilic base like DIPEA, are also highly effective for forming carboxamide bonds. nih.gov

| Catalyst/Reagent System | Substrates | Key Features | Reference |

|---|---|---|---|

| DCC / DMAP | Carboxylic Acid + Amine | Common coupling agent and catalyst system. | jocpr.comjocpr.com |

| Boron-Derived Catalysts (e.g., Boronic Acids) | Carboxylic Acid + Amine | Allows for milder reaction conditions; tolerates sensitive functional groups. | mdpi.com |

| Ceric Ammonium Nitrate (CAN) | Carboxylic Acid + Amine | Microwave-assisted, solvent-free conditions. | mdpi.comnih.gov |

| HATU / DIPEA | Carboxylic Acid + Amine | Highly efficient peptide coupling reagent, good yields. | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact. For the synthesis of this compound and its analogues, several green strategies can be employed.

The use of catalytic methods over stoichiometric reagents is a core green chemistry principle, as it reduces waste and enhances atom economy. mdpi.commdpi.com The direct catalytic amidation of a morpholine-derived carboxylic acid with cyclopentylamine, for example, would be preferable to a route involving an acyl chloride, as it avoids the use of hazardous chlorinating agents and the formation of hydrochloride byproducts.

Solvent selection is another critical aspect. The development of solvent-free reaction conditions, often facilitated by microwave irradiation, represents a significant advance in green synthesis. mdpi.comnih.gov When solvents are necessary, the use of greener alternatives, such as N-formylmorpholine which can be synthesized from morpholine and formic acid, is encouraged. ajgreenchem.com

Furthermore, designing synthetic pathways that reduce the total number of steps contributes to a greener process by minimizing energy consumption and waste generation associated with workups and purifications. chemrxiv.org The development of one or two-step protocols for creating substituted morpholines from readily available 1,2-amino alcohols exemplifies this principle, offering environmental and safety benefits over traditional multi-step sequences. chemrxiv.orgnih.gov

Spectroscopic and Analytical Characterization of this compound

The comprehensive characterization of this compound is crucial for confirming its identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose, providing detailed information about the molecular framework and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclopentyl and morpholine rings are expected. The protons on the morpholine ring typically appear as two multiplets, one for the protons adjacent to the oxygen atom (δ ~3.6-3.8 ppm) and another for the protons adjacent to the nitrogen atom (δ ~3.2-3.4 ppm). The methine proton of the cyclopentyl group attached to the amide nitrogen is expected to appear as a multiplet further downfield (δ ~4.0-4.2 ppm) due to the deshielding effect of the nitrogen atom. The methylene (B1212753) protons of the cyclopentyl ring would likely appear as a series of multiplets in the upfield region (δ ~1.4-1.9 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift (δ ~165-175 ppm). The carbons of the morpholine ring adjacent to the oxygen atom would appear around δ 66-68 ppm, while those adjacent to the nitrogen would be found around δ 43-45 ppm. The methine carbon of the cyclopentyl ring attached to the nitrogen is anticipated to resonate at approximately δ 55-60 ppm. The methylene carbons of the cyclopentyl ring are expected to appear in the range of δ 23-35 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 170.0 |

| Morpholine CH₂-O | 3.65 (m, 4H) | 67.0 |

| Morpholine CH₂-N | 3.30 (m, 4H) | 44.0 |

| Cyclopentyl CH-N | 4.10 (m, 1H) | 58.0 |

| Cyclopentyl CH₂ | 1.50-1.80 (m, 8H) | 33.0, 24.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is anticipated in the region of 1630-1680 cm⁻¹. The N-H stretching vibration is absent in this tertiary amide. The C-N stretching vibration of the amide is expected to appear around 1250-1350 cm⁻¹. The C-O-C stretching of the morpholine ring will likely produce a strong band in the region of 1115-1130 cm⁻¹. Additionally, the C-H stretching vibrations of the cyclopentyl and morpholine rings are expected in the 2850-3000 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide) | 1630-1680 | Strong |

| C-N (Amide) | 1250-1350 | Medium |

| C-O-C (Ether) | 1115-1130 | Strong |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the amide bond, leading to the formation of a morpholine-4-carbonyl cation and a cyclopentyl radical, or a cyclopentylaminium ion and a morpholine-4-carbonyl radical. Another likely fragmentation pathway is the loss of the cyclopentyl group to give a characteristic fragment.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Structure |

| [M]⁺ | 198.27 | [C₁₀H₁₈N₂O₂]⁺ |

| [M - C₅H₉]⁺ | 129.08 | [C₅H₉N₂O₂]⁺ |

| [C₅H₁₀NO]⁺ | 100.08 | Morpholine-4-carbonyl cation |

| [C₅H₁₀N]⁺ | 84.08 | Cyclopentylaminium ion |

| [C₄H₈NO]⁺ | 86.06 | Morpholinium ion |

Elemental Analysis (CHN)

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For this compound (C₁₀H₁₈N₂O₂), the theoretical percentages of carbon (C), hydrogen (H), and nitrogen (N) can be calculated. These theoretical values are then compared with the experimental results to confirm the empirical formula of the synthesized compound.

Theoretical Elemental Analysis Data for this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 10 | 120.10 | 60.58% |

| Hydrogen (H) | 1.01 | 18 | 18.18 | 9.15% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 14.13% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 16.14% |

| Total | 198.30 | 100.00% |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

To date, there is no publicly available single-crystal X-ray diffraction data for this compound. However, based on the structures of similar N-acylmorpholine derivatives, it is expected that the morpholine ring would adopt a chair conformation in the solid state. The crystal packing would likely be influenced by intermolecular hydrogen bonds if any suitable donors and acceptors are present, as well as van der Waals interactions. Such an analysis would provide definitive proof of the molecular structure and detailed information on bond lengths, bond angles, and conformation in the solid state.

Structure Activity Relationship Sar Studies of N Cyclopentylmorpholine 4 Carboxamide Derivatives

Systematic Derivatization and Design of Analogues

The design of analogues is a cornerstone of SAR exploration. By creating a library of related compounds, researchers can identify which parts of the molecule, known as pharmacophores, are essential for its biological effects. e3s-conferences.org

Common Modifications and Expected Outcomes:

Ring Size: The cyclopentyl ring might be expanded to a cyclohexyl or contracted to a cyclobutyl or cyclopropyl (B3062369) group. This helps determine the optimal size and conformation of the N-substituent for fitting into a receptor's binding site. Studies on related N-cycloalkyl carboxamides have shown that even minor changes in ring size can significantly impact activity. nih.gov

Introduction of Substituents: Adding functional groups (e.g., hydroxyl, methyl, fluoro) at various positions on the cyclopentyl ring would explore the potential for additional hydrogen bonding, steric, or electronic interactions. For example, a hydroxyl group could form a new hydrogen bond with a target protein, potentially increasing binding affinity.

Stereochemistry: If substituents are added, their stereochemistry (R vs. S configuration) would be investigated, as biological targets are chiral and often show preferential binding to one enantiomer.

A hypothetical data table illustrating how such findings might be presented is shown below.

| Compound ID | N-Alkyl Group | Substituent on Ring | Relative Activity |

| Parent | Cyclopentyl | None | 1.0 |

| Analog 1 | Cyclobutyl | None | 0.7 |

| Analog 2 | Cyclohexyl | None | 1.2 |

| Analog 3 | Cyclopentyl | 3-hydroxy | 2.5 |

| Analog 4 | Cyclopentyl | 3-methyl | 0.9 |

Note: This table is a hypothetical representation for illustrative purposes.

The morpholine (B109124) ring is a common scaffold in drug design, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, which is often crucial for target interaction. SAR studies on the morpholine ring itself typically involve introducing substituents at the carbon atoms (positions 2, 3, 5, and 6). These modifications can influence the ring's conformation and its interaction with target proteins. For instance, alkyl substitutions at the C-3 position have been shown in some classes of morpholine derivatives to enhance biological activity. e3s-conferences.org

The carboxamide linker is a critical structural element, capable of forming key hydrogen bonds with biological targets through its N-H donor and C=O acceptor groups. However, amide bonds can be susceptible to metabolic cleavage by amidase enzymes. A common strategy in medicinal chemistry is to replace the amide with a bioisostere—a different functional group with similar steric and electronic properties—to improve metabolic stability while retaining activity.

Common Carboxamide Bioisosteres:

1,2,3-Triazole: A five-membered aromatic ring that can mimic the geometry and hydrogen-bonding capabilities of an amide bond.

Oxadiazole: Another heterocyclic ring that can act as a metabolically stable replacement.

Fluoroalkene: Can replicate the electrostatic profile of the amide bond.

Thioamide: Replacing the carbonyl oxygen with sulfur can alter hydrogen bonding and metabolic stability.

The success of a bioisosteric replacement is highly dependent on the specific biological target and whether the subtle changes in geometry and electronic properties are tolerated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling uses statistical methods to build mathematical models that correlate the chemical structures of compounds with their biological activities. e3s-conferences.org This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

Selection and Calculation of Molecular Descriptors (Electronic, Steric, Lipophilic)

To build a QSAR model, the chemical structure of each analogue in a series must be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various properties of the molecule.

Types of Descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moment. They are important for modeling electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are crucial for understanding how a molecule fits into a binding site.

Lipophilic Descriptors: The most common is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures the molecule's hydrophobicity. This property is critical for membrane permeability and hydrophobic interactions with the target.

Development of Predictive Models (Regression Analysis, Discriminant Analysis)

Once the descriptors are calculated for a series of compounds with known biological activities, a statistical model is developed to find the best correlation.

Common Modeling Techniques:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors.

Partial Least Squares (PLS): A more advanced regression technique that is useful when the number of descriptors is large or when they are correlated with each other.

Discriminant Analysis: This method is used when the activity data is categorical (e.g., active vs. inactive) rather than continuous, and it builds a model to classify compounds into these groups.

A resulting QSAR equation might look like this (for illustrative purposes):

Biological Activity = (0.75 * LogP) - (0.21 * Molecular Volume) + (1.5 * Dipole Moment) + 2.34

This equation would suggest that activity increases with higher lipophilicity and dipole moment but decreases with larger molecular volume. Such a model provides valuable insights into the key molecular features driving the biological effect and can be used to predict the activity of novel derivatives.

Statistical Validation and Applicability Domain of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. The reliability and predictive power of any QSAR model are paramount, and these are rigorously assessed through statistical validation and the definition of its applicability domain.

Statistical Validation of QSAR Models

Statistical validation is a critical step in the development of a robust QSAR model. It ensures that the model is not a result of chance correlation and that it has a genuine predictive ability for new, untested compounds. Validation is typically categorized into internal and external validation.

Internal Validation assesses the stability and robustness of the model using the training set, which is the data used to build the model. Common internal validation techniques include:

Cross-validation: This is a widely used technique where the training set is divided into several subsets. The model is then trained on all but one subset and tested on the remaining subset. This process is repeated until every subset has been used as the test set. A common method is the leave-one-out (LOO) cross-validation, where each compound is systematically removed from the training set, the model is rebuilt, and the activity of the removed compound is predicted. The predictive ability is often expressed as the cross-validated correlation coefficient (q²).

Y-randomization: This method involves randomly shuffling the biological activity data (the dependent variable) while keeping the independent variables (molecular descriptors) unchanged. A new QSAR model is then built using this scrambled data. If the original model is robust, the randomized models should have significantly lower correlation coefficients, demonstrating that the original correlation was not due to chance.

External Validation is the process of evaluating the model's predictive performance on an independent set of data, known as the test set, which was not used during the model development. This is considered the most stringent test of a QSAR model's predictive power. The performance is often evaluated using the predictive correlation coefficient (R²pred).

For a QSAR model to be considered valid and reliable, it must meet several statistical criteria. While specific thresholds can vary, generally accepted values for a robust model are:

| Statistical Parameter | Description | Generally Accepted Value |

| R² | Coefficient of determination (goodness-of-fit of the training set) | > 0.6 |

| q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |

| R²pred | Predictive correlation coefficient for the external test set | > 0.5 |

For instance, in a QSAR study on a series of piperazine-carboxamides as fatty acid amide hydrolase (FAAH) inhibitors, a comparative molecular similarity indices analysis (CoMSIA) model demonstrated good internal and external validation parameters with a q² of 0.734 and an r² of 0.966, indicating a robust and predictive model. mdpi.com Similarly, a QSAR study on quinolinone-based thiosemicarbazones as anti-tuberculosis agents reported a model with an R² of 0.83, which was further validated by several methods. mdpi.com

Applicability Domain of QSAR Models

The applicability domain (AD) of a QSAR model is the chemical space of compounds for which the model is expected to make reliable predictions. nih.gov Since QSAR models are built using a finite set of compounds (the training set), their predictive capability is limited to compounds that are structurally similar to those in the training set. variational.ai Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable.

Defining the AD is a crucial step in QSAR modeling as it prevents the misuse of the model for compounds for which it may not be suitable. Several methods can be used to define the AD, including:

Range-based methods: These methods define the AD based on the range of descriptor values in the training set. A new compound is considered within the AD if its descriptor values fall within the minimum and maximum values of the descriptors in the training set.

Distance-based methods: These methods calculate the distance of a new compound to the compounds in the training set in the descriptor space. If the distance is below a certain threshold, the compound is considered to be within the AD.

Leverage approach: This is a common method where the leverage of a compound is calculated from the hat matrix. A Williams plot, which is a plot of standardized residuals versus leverages, is often used to visualize the AD.

In a study of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors, a Williams plot was used to define the applicability domain, ensuring the reliability of the predictions for new compounds. nih.gov Similarly, for the piperazine-carboxamides mentioned earlier, the applicability domain was evaluated, and it was found that most of the studied compounds were within this domain, with the exception of two compounds that had unique structural features not well-represented in the training set. mdpi.com This highlights the importance of the AD in identifying potential outliers and ensuring the confidence of the QSAR predictions.

In Vitro Pharmacological Investigations of N Cyclopentylmorpholine 4 Carboxamide

High-Throughput Screening for Biological Activities

High-throughput screening (HTS) is a foundational method in drug discovery, allowing for the rapid assessment of large chemical libraries against biological targets. nih.govmdpi.com This automated process enables the efficient identification of compounds that modulate the activity of specific proteins or pathways. nih.gov While morpholine (B109124) derivatives, in general, are recognized for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties, specific HTS data for N-cyclopentylmorpholine-4-carboxamide is not extensively detailed in publicly available literature. The general approach involves testing compounds at a single high concentration to find initial "hits," which are then subjected to more detailed concentration-response analysis to confirm their activity and determine potency. nih.gov

Cell-Based Assays for Compound Activity

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. nih.gov Assays to determine a compound's ability to inhibit specific enzymes are a crucial step in pharmacological profiling.

Alpha-Glucosidase: This enzyme, located in the intestinal brush border, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.govyoutube.com Inhibition of alpha-glucosidase can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov While numerous carboxamide derivatives have been investigated as potential alpha-glucosidase inhibitors, specific inhibitory data (such as IC50 values) for this compound against this enzyme are not prominently reported in the reviewed literature. mdpi.comresearchgate.net

Topoisomerase II: This essential nuclear enzyme plays a critical role in managing DNA topology during processes like replication and chromosome segregation. nih.gov It functions by creating transient double-strand breaks in the DNA to allow another duplex to pass through, thus resolving tangles and supercoils. nih.govembopress.org Drugs that target Topoisomerase II, known as poisons, can stabilize the enzyme-DNA cleavage complex, leading to cytotoxic DNA breaks and cell death. nih.govembopress.org Although various carboxamide-containing compounds have been studied as Topoisomerase II inhibitors, specific experimental results detailing the interaction of this compound with this enzyme are not available in the reviewed scientific reports. researchgate.net

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis, ensuring proper chromosome segregation and cell division. nih.govnih.gov Overexpression of these kinases is common in various cancers, making them attractive targets for anticancer drug development. nih.govmdpi.com Inhibition can lead to mitotic arrest and apoptosis. nih.govmdpi.comresearchgate.net While numerous small molecule inhibitors targeting Aurora kinases have been developed, many of which feature complex heterocyclic scaffolds, specific data on the inhibitory activity of this compound against Aurora A, B, or C are not found in the available literature. nih.govyoutube.com

Receptor binding assays are used to determine if a compound can interact with a specific cellular receptor. The C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor primarily involved in the immune response by regulating the trafficking of immune cells. frontiersin.org It is also notable for its role as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. frontiersin.orgnih.govmdpi.com Consequently, antagonists that block the CCR5 receptor can prevent viral entry. mdpi.com

While direct binding or functional assay data for this compound is not specified, research into related structures provides context. Studies have identified various small molecules, including those with carboxamide moieties, as CCR5 antagonists. researchgate.net The binding of these ligands to CCR5 can prevent the interaction with both its natural chemokine ligands (like RANTES and MIP-1α) and the viral envelope protein gp120. nih.govnih.gov

Analysis of Cellular Responses

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation. mdpi.com The induction of apoptosis is a primary mechanism for many anticancer agents. nih.govnih.govorientjchem.org While numerous carboxamide derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cell lines, specific studies demonstrating that this compound induces apoptosis are not detailed in the available scientific literature. nih.govorientjchem.orgmdpi.com

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. nih.gov It consists of several phases (G1, S, G2, and M), with checkpoints that ensure the fidelity of the process. nih.govyoutube.com Dysregulation of the cell cycle is a hallmark of cancer, and many therapeutic agents act by causing cell cycle arrest at specific phases, which can prevent proliferation and lead to cell death. nih.govmdpi.com For instance, disruption of mitotic processes can lead to arrest in the G2/M phase. mdpi.commdpi.com Although the modulation of cell cycle progression is a known activity for many biologically active compounds, specific data from flow cytometry or other assays detailing the effects of this compound on cell cycle phases in any cell line are not available in the reviewed literature. nih.gov

Inhibition/Modulation of Specific Biological Pathways

Detailed studies on the specific biological pathways inhibited or modulated by this compound are not available in the current scientific literature. Research on analogous compounds, however, points to a variety of potential biological targets. For instance, certain quinoline-3-carboxamide (B1254982) derivatives have been evaluated for their immunomodulatory activity, which is linked to their effects on spleen lymphocyte proliferation and the production of tumor necrosis factor-alpha (TNF-α) by macrophages. nih.gov Other studies on different carboxamide-containing compounds have shown inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase.

The morpholine ring is a common scaffold in medicinal chemistry and is known to be a component of molecules that can interact with a range of biological targets. For example, some morpholine derivatives have been investigated for their effects on central nervous system receptors and enzymes. nih.govacs.org The specific biological pathways that this compound might modulate would depend on its unique three-dimensional structure and its affinity for various cellular proteins. Without direct experimental data, any discussion on its specific pathway inhibition remains speculative.

Table 1: Hypothetical Biological Pathway Modulation by this compound Analogs

| Analog Class | Biological Pathway/Target | Observed Effect |

| Quinoline-3-carboxamides (B1200007) | Immune cell signaling | Modulation of lymphocyte proliferation and TNF-α production nih.gov |

| Phenylpyridazine Carboxamides | Cholinergic signaling | Inhibition of acetylcholinesterase and butyrylcholinesterase |

| Morpholine-containing CNS drugs | Neurotransmitter pathways | Modulation of various CNS receptors and enzymes nih.govacs.org |

This table is illustrative and based on the activities of related but distinct chemical entities. The activities listed are not confirmed for this compound.

Immunomodulatory Effects (e.g., Immune Checkpoint Molecule Expression)

There is no published research specifically detailing the immunomodulatory effects of this compound, including its impact on the expression of immune checkpoint molecules.

However, the broader class of quinoline-3-carboxamides has been a subject of interest for their immunomodulatory properties. For example, the compound ABR-215757, a quinoline-3-carboxamide, has been shown to block the proliferation of Gr-1+ cells in granulocyte-macrophage colony-stimulating factor (GM-CSF) stimulated bone marrow cell cultures. nih.gov This suggests a potential role for such compounds in modulating inflammatory responses by affecting the mobilization of myeloid cells. nih.gov Other novel quinoline-3-carboxamide derivatives have also demonstrated immunomodulatory profiles in vitro, affecting spleen lymphocyte proliferation and TNF-α production. nih.gov

Whether this compound possesses similar immunomodulatory activities would require dedicated in vitro studies using immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific immune cell lines. Such studies would need to assess its effects on cytokine production, immune cell proliferation and differentiation, and the expression of key surface molecules like PD-1, PD-L1, and CTLA-4.

Studies on Cellular Permeability and Intracellular Distribution

Specific data regarding the cellular permeability and intracellular distribution of this compound are not available.

In general, the cellular permeability of a small molecule is influenced by its physicochemical properties, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, including solubility and membrane permeability. nih.govresearchgate.net For instance, in a series of quinoline-4-carboxamide derivatives, modifications to a morpholine substituent were shown to significantly impact in vitro permeability. acs.org The removal of a basic nitrogen atom from the morpholine ring in one analog led to a more than 20-fold increase in permeability. acs.org

Studies on N-alkylmorpholines have also demonstrated their potential as skin permeation enhancers, suggesting that the morpholine scaffold can interact with and modify the properties of cellular membranes. nih.gov

To determine the cellular permeability of this compound, standard in vitro models such as the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) would be required. Understanding its intracellular distribution would necessitate techniques like fluorescence microscopy (if the compound is fluorescent or tagged) or subcellular fractionation followed by analytical quantification.

Mechanism of Action Moa Elucidation for N Cyclopentylmorpholine 4 Carboxamide

Target Identification Strategies

Identifying the specific molecular targets of a compound is a foundational step in understanding its mechanism of action. Several powerful techniques are utilized for this purpose, broadly categorized into proteomic, chemical probe-based, and genetic approaches.

Proteomic Approaches

Proteomic strategies allow for the large-scale analysis of proteins and can reveal changes in protein stability, abundance, or interactions upon treatment with a small molecule.

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of the entire proteome in the presence and absence of a compound. A drug binding to its target protein will typically increase the protein's stability at elevated temperatures. By quantifying protein levels across a temperature gradient using mass spectrometry, researchers can identify proteins that are stabilized by the compound, thus pointing to potential targets.

Drug Affinity Responsive Target Stability (DARTS): DARTS operates on the principle that a small molecule binding to a protein can protect it from proteolysis. In this assay, cell lysates are treated with the compound and then subjected to digestion by a protease. The target protein, stabilized by the compound, will be less susceptible to degradation. Subsequent analysis by gel electrophoresis or mass spectrometry can identify these protected proteins.

Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique probes for compound-induced conformational changes in proteins. It involves limited proteolysis of the proteome in the presence or absence of the compound, followed by mass spectrometry to identify peptides whose generation is altered. This can reveal not only direct binding targets but also allosteric effects.

| Proteomic Approach | Principle | Outcome |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of a target protein. | Identification of proteins with increased melting temperatures in the presence of the compound. |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Identification of proteins that are less digested by proteases when bound to the compound. |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Ligand binding induces conformational changes that alter protease accessibility. | Identification of proteins showing altered proteolytic patterns, indicating direct or allosteric binding. |

Chemical Probe-Based Affinity Purification Assays

This strategy involves chemically modifying the small molecule of interest to create a "probe" that can be used to isolate its binding partners from a complex biological sample. The probe typically includes a reactive group for covalent attachment to the target and a reporter tag (like biotin) for purification. The captured proteins are then identified by mass spectrometry. This direct approach provides strong evidence for physical interaction between the compound and its target.

Genetic and Genomic Methodologies

Genetic and genomic approaches leverage the power of genetic manipulation to identify drug targets. Techniques such as genome-wide CRISPR/Cas9 screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound. If knocking out a specific gene results in a loss of compound efficacy, it strongly suggests that the protein encoded by that gene is the target.

Characterization of Molecular Interactions

Once a target has been identified, the next step is to characterize the precise nature of the interaction between the small molecule and its target.

Direct Binding to Target Proteins or Nucleic Acids

Biophysical techniques are employed to confirm and quantify the direct binding of the compound to its purified target. Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on binding affinity, kinetics, and the specific residues involved in the interaction. While less common for small molecules, interactions with nucleic acids like DNA can also be investigated using similar techniques if there is evidence to suggest such a mechanism.

Allosteric Modulation Mechanisms

A compound may not bind to the active site of a protein but rather to a different, allosteric site. This binding can induce a conformational change that modulates the protein's activity. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), can be used to solve the three-dimensional structure of the compound-protein complex, revealing the precise binding site and any resulting conformational changes. This information is crucial for understanding allosteric modulation.

Research on N-Cyclopentylmorpholine-4-carboxamide Reveals Limited Data on Downstream Signaling

Initial investigations into the molecular mechanisms of this compound have yet to fully elucidate the specific downstream signaling pathways and cellular networks modulated by this compound. At present, detailed research findings pinpointing the precise intracellular cascades and broader cellular networks affected by its activity are not extensively available in the public domain.

The scientific community's understanding of a compound's mechanism of action is a progressive process, often beginning with the identification of its primary molecular target. Subsequent research then typically expands to map out the ensuing chain of molecular events—the downstream signaling pathways—and the interconnected cellular processes that are consequently altered.

For this compound, this latter stage of detailed pathway and network analysis appears to be an area requiring further investigation. Comprehensive studies involving techniques such as transcriptomics, proteomics, and phosphoproteomics would be instrumental in identifying the specific genes, proteins, and phosphorylation events that are modulated following the compound's interaction with its target. Such analyses would provide the necessary data to construct a detailed map of its influence on cellular signaling and networks.

Without these foundational research findings, a definitive and scientifically robust description of the downstream effects of this compound remains speculative. Future research efforts will be crucial in filling this knowledge gap and providing a clearer picture of how this compound exerts its effects at the cellular and systemic levels.

Computational Chemistry and Molecular Modeling of N Cyclopentylmorpholine 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and reactivity. For N-cyclopentylmorpholine-4-carboxamide, these methods can elucidate its stability, reactivity, and the nature of its chemical bonds.

The electronic structure of a molecule is centrally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability. mdpi.com

A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are commonly employed to compute these values. irjweb.comscirp.org For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the morpholine (B109124) oxygen and the amide group, while the LUMO would likely be distributed over the carboxamide moiety.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

This table illustrates the kind of data generated from a DFT calculation for electronic structure analysis. The values are representative and not based on actual computations for this specific molecule.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 5.65 | Difference between LUMO and HOMO energies; indicates chemical stability. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with neutral or intermediate potential. researchgate.net

For this compound, an MEP analysis would likely show a significant negative potential (red) around the carbonyl oxygen of the amide group and the oxygen atom of the morpholine ring, identifying these as the primary sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom on the amide nitrogen and hydrogens on the cyclopentyl ring would exhibit a positive potential (blue), indicating their role as potential hydrogen bond donors or sites for nucleophilic interaction. nih.gov

Site selectivity, or local reactivity, is often predicted by analyzing the Fukui functions or the MEP map. The MEP analysis, as described above, directly highlights the electron-rich and electron-poor centers, which are the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the carbonyl oxygen is predicted to be a primary site for electrophilic attack, while the amide nitrogen could be susceptible to deprotonation under basic conditions. The distribution of these reactive sites is crucial for understanding its potential chemical transformations and interactions with biological targets.

In Silico Pharmacokinetic and Drug-Likeness Prediction

In silico methods are invaluable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help to identify potential liabilities and optimize molecular structures to achieve a favorable pharmacokinetic profile before costly synthesis and experimental testing. researchgate.net

A variety of computational models and web-based tools, such as SwissADME and pkCSM, are available to predict the ADME properties of small molecules based on their structure. researchgate.netnih.govkims-imio.comuq.edu.au These tools calculate a range of physicochemical properties and use quantitative structure-activity relationship (QSAR) models to predict pharmacokinetic parameters.

For this compound, these predictions would assess key properties like:

Absorption: Parameters such as gastrointestinal (GI) absorption and Caco-2 permeability are predicted. Given its structure, the compound is likely to have good intestinal absorption.

Distribution: Predictions include plasma protein binding and volume of distribution.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. The cyclopentyl and morpholine rings would be potential sites for hydroxylation.

Excretion: Total clearance and the likelihood of renal excretion are estimated.

These predictions are often guided by rules like Lipinski's Rule of Five to assess general "drug-likeness". nih.gov

Table 2: Illustrative In Silico ADME Predictions for this compound

This table provides an example of typical ADME parameters predicted by computational tools. These values are hypothetical and serve to illustrate the output of such an analysis.

| Property | Predicted Value | Significance |

|---|---|---|

| Gastrointestinal Absorption | High | Indicates good absorption from the gut. |

| CYP2D6 Inhibitor | No | Suggests low risk of drug-drug interactions involving this enzyme. |

| Lipinski's Rule of Five | 0 Violations | Indicates good general drug-likeness for oral bioavailability. |

| Log P (o/w) | 1.85 | Represents lipophilicity, influencing absorption and distribution. |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter, especially for drugs targeting the central nervous system (CNS). nih.gov In silico models predict BBB permeation based on physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity. nih.govarxiv.org The predicted output is often expressed as a logBB value (logarithm of the brain-to-plasma concentration ratio). A logBB value greater than 0.3 generally indicates good BBB penetration, while a value less than -1.0 suggests poor penetration. researchgate.net

For this compound, its moderate lipophilicity and molecular weight would be key factors in its predicted BBB permeation. Computational models would analyze these features to provide a quantitative logBB value, helping to assess its potential as a CNS-active agent or to predict potential CNS side effects for peripherally acting drugs. nih.govarxiv.org

Metabolic Stability Prediction

The prediction of metabolic stability is a critical component in the computational assessment of novel chemical entities, offering early insights into their pharmacokinetic profiles. For this compound, while specific experimental data is not publicly available, its metabolic fate can be predicted using a variety of established in silico models. These models leverage large datasets of experimentally determined metabolic stability data to train algorithms that can then predict the stability of new compounds based on their structural features.

Principles of Computational Metabolic Stability Prediction

Computational tools for predicting metabolic stability generally fall into two categories: machine learning-based models and structure-based methods. Machine learning approaches utilize quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with metabolic liability. These descriptors can include physicochemical properties, topological features, and molecular fingerprints.

Several platforms and models have been developed for this purpose. For instance, models like PredMS use a random forest algorithm based on a large in-house database of compounds to classify molecules as stable or unstable in human liver microsomes. Similarly, online platforms like MetStabOn employ various machine learning algorithms, including Sequential Minimal Optimization (SMO), k-nearest neighbors (kNN), and Random Forest, to predict metabolic stability qualitatively (low, medium, high) based on calculated molecular descriptors. These predictions are typically expressed in terms of half-life (t½) or intrinsic clearance (CLint).

Graph neural networks (GNNs) represent a more recent advancement, capturing the topological structure of a molecule to predict its metabolic stability. These models can identify potential sites of metabolism by analyzing the atomic environment within the molecule, offering a more nuanced prediction than descriptor-based methods.

Application to this compound

The structure of this compound presents several potential sites for metabolic transformation. The primary metabolic pathways for compounds of this nature involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes, which are abundant in the liver.

The main structural features of this compound that would be considered by predictive models are:

The Cyclopentyl Ring: Aliphatic rings are susceptible to hydroxylation at various positions. The secondary carbons of the cyclopentyl group are likely sites for oxidation.

The Morpholine Ring: The carbons adjacent to the nitrogen and oxygen atoms in the morpholine ring are potential sites for hydroxylation. The nitrogen atom itself could also be a site for N-oxidation.

The Carboxamide Linker: While generally more stable than ester linkages, the amide bond could potentially undergo hydrolysis, although this is typically a slower process.

Predicted Metabolic Profile

Using the principles of these computational models, a hypothetical metabolic stability profile for this compound can be constructed. The prediction would involve submitting the compound's structure (e.g., in SMILES format) to various predictive platforms. The output would likely include a classification of its stability and identification of the most probable sites of metabolism.

An illustrative output from a hypothetical predictive model is presented below. This table shows how different machine learning algorithms might classify the metabolic stability of the compound.

| Predictive Model/Algorithm | Predicted Stability Class | Predicted Half-Life (t½) in HLM (min) | Predicted Intrinsic Clearance (μL/min/mg protein) |

|---|---|---|---|

| Random Forest (RF) | Moderate | 45 | 30 |

| Support Vector Machine (SVM) | Moderate | 55 | 25 |

| Graph Convolutional Network (GCN) | Low to Moderate | 30 | 50 |

| Naïve Bayes | Moderate | 60 | 22 |

Note: The data in this table is purely illustrative and not based on experimental results. HLM stands for Human Liver Microsomes.

Predicted Sites of Metabolism

Advanced computational tools can also predict the specific atoms within a molecule that are most likely to undergo metabolism. This is often referred to as "Site of Metabolism" (SOM) prediction. For this compound, the models would likely highlight the carbons on the cyclopentyl and morpholine rings as the primary metabolic hotspots.

The following table illustrates a hypothetical ranking of potential sites of metabolism for this compound, as might be generated by a SOM prediction tool.

| Potential Site of Metabolism | Structural Location | Predicted Likelihood | Primary Metabolic Reaction |

|---|---|---|---|

| C2'/C5' | Cyclopentyl Ring | High | Aliphatic Hydroxylation |

| C3'/C4' | Cyclopentyl Ring | Moderate | Aliphatic Hydroxylation |

| C3/C5 | Morpholine Ring (adjacent to N) | Moderate | Hydroxylation |

| C2/C6 | Morpholine Ring (adjacent to O) | Low | Hydroxylation |

| Amide Bond | Carboxamide Linker | Very Low | Hydrolysis |

Note: The data in this table is purely illustrative and not based on experimental results. The numbering of the atoms is for descriptive purposes.

Preclinical Pharmacological Investigations of N Cyclopentylmorpholine 4 Carboxamide

In Vitro Pharmacokinetic Profiling

In vitro pharmacokinetic studies are designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a controlled laboratory setting. These assays provide early insights into how a compound is likely to behave in a biological system.

The metabolic stability of a compound is a primary determinant of its oral bioavailability and half-life. The liver is the principal site of drug metabolism, and in vitro models using hepatic systems such as liver microsomes and hepatocytes are employed to predict a compound's metabolic fate. These systems contain the key drug-metabolizing enzymes, including cytochrome P450s.

In a typical assay, N-cyclopentylmorpholine-4-carboxamide would be incubated with liver microsomes or hepatocytes from various species, including humans, to assess the rate of its degradation. The disappearance of the parent compound over time is monitored, and from this data, key parameters such as the intrinsic clearance (Clint) can be calculated.

For illustrative purposes, data from a related morpholine-substituted carboxamide, a quinoline-4-carboxamide derivative, showed good in vitro hepatic microsomal stability across different species. nih.gov The intrinsic clearance (Clint) for this related compound was determined to be 0.8 mL/min/g in mouse liver microsomes, and less than 0.5 mL/min/g in both rat and human liver microsomes. nih.gov

| Species | Intrinsic Clearance (Clint) (mL/min/g) |

|---|---|

| Mouse | 0.8 |

| Rat | <0.5 |

| Human | <0.5 |

The extent to which a drug binds to plasma proteins is a crucial factor influencing its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active. Plasma protein binding is typically assessed using techniques such as equilibrium dialysis or ultrafiltration.

In these assays, this compound would be incubated with plasma from different species, and the concentration of the compound in the protein-containing and protein-free fractions would be measured to determine the percentage of binding.

A study on a related quinoline-4-carboxamide with a morpholine (B109124) substituent reported low plasma protein binding, with a bound fraction of 59%. nih.gov This suggests that a significant portion of the compound would be available in its free, active form in the bloodstream.

| Parameter | Value |

|---|---|

| Plasma Protein Binding (%) | 59 |

| Unbound Fraction (%) | 41 |

A compound's ability to permeate biological membranes is essential for its absorption and distribution. In vitro cell-based assays, such as the Caco-2 cell monolayer assay, are commonly used to predict intestinal permeability. Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express transporter proteins similar to the intestinal epithelium.

In this assay, the transport of this compound across the Caco-2 cell monolayer would be measured in both the apical-to-basolateral and basolateral-to-apical directions. The apparent permeability coefficient (Papp) would be calculated. An efflux ratio (the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp) greater than 2 would suggest that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

For a related quinoline-4-carboxamide, the introduction of a benzyl (B1604629) morpholine substituent resulted in a more than 30-fold increase in permeability in a PAMPA (Parallel Artificial Membrane Permeability Assay). acs.org

| Assay | Parameter | Illustrative Value |

|---|---|---|

| Caco-2 Permeability | Papp (A-B) (x 10-6 cm/s) | Data Not Available |

| Efflux Ratio | Data Not Available | |

| PAMPA | Permeability (Pe) (nm/s) | 73 |

In Vivo Pharmacological Efficacy Studies in Disease Models (non-human)

Following promising in vitro data, in vivo studies in animal models of disease are conducted to evaluate the pharmacological efficacy of a compound. These studies are essential to demonstrate proof-of-concept and to determine the potential therapeutic utility of the drug candidate.

The choice of animal model is critical and depends on the intended therapeutic indication for this compound. The selected model should mimic the pathophysiology of the human disease as closely as possible. For instance, if the compound is being investigated as an antimalarial, a Plasmodium berghei mouse model would be appropriate. nih.gov The morpholine chemical class has been investigated for a wide range of pharmacological activities, including analgesic, antifungal, antibacterial, and anticancer properties, which would necessitate the use of relevant animal models for each of these conditions. researchgate.net

Once an appropriate animal model is selected, studies are designed to assess the effect of this compound on disease progression and symptoms. Key parameters to be measured would depend on the disease model.

In an antimalarial study with a related quinoline-4-carboxamide, efficacy was evaluated by the reduction in parasitemia in a P. berghei mouse model. nih.gov In this model, the compound demonstrated significant efficacy. nih.gov

| Endpoint | Result |

|---|---|

| Reduction in Parasitemia | Significant |

Pharmacodynamic Biomarker Assessment

No studies identifying or assessing specific pharmacodynamic biomarkers for this compound have been published. The scientific literature lacks any data on molecular or physiological indicators that could be used to measure the pharmacological effect of this compound in preclinical models.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Analysis